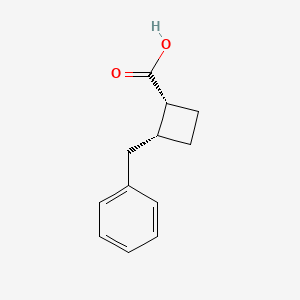

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid

Description

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with a benzyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (CAS: 114672-02-5) . This compound is primarily used in research and development, particularly in pharmaceutical and organic synthesis contexts. Key safety protocols include respiratory and dermal protection due to unclassified but precautionary hazard profiles .

Properties

IUPAC Name |

(1R,2R)-2-benzylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFKREIBVZFWPT-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid typically involves cycloaddition reactions, such as the [2+2] cycloaddition, which is a primary method for constructing cyclobutane rings . One common approach is the catalytic hydrogenation of benzyl-substituted cyclobutene derivatives under specific conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography to isolate the desired stereoisomer. The use of chiral catalysts and reagents is crucial to ensure high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted cyclobutanones, while reduction can produce benzyl-substituted cyclobutanols .

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Drug Development

One notable application of (1R,2R)-2-benzylcyclobutane-1-carboxylic acid is as an intermediate in the synthesis of pharmacologically active compounds. Specifically, it plays a crucial role in the preparation of Lurasidone hydrochloride, an antipsychotic medication used for treating schizophrenia. The compound serves as a key building block in the synthesis pathway, allowing for the formation of the drug's active components with high purity and yield .

Chiral Resolution and Synthesis

The compound's chiral nature makes it valuable for developing enantiomerically pure pharmaceuticals. Techniques involving the resolution of racemic mixtures using chiral resolving agents can lead to the isolation of this compound in its pure form. This is particularly important in drug development where specific stereochemistry can significantly affect the efficacy and safety profile of therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique cyclobutane structure allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. Research into copolymerization techniques has shown promising results, suggesting that incorporating this compound could lead to materials suitable for advanced applications such as aerospace and automotive components .

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. The compound's ability to interact with various substrates can facilitate the development of nanoscale devices and sensors. Its application in creating functionalized surfaces for catalysis or biosensing platforms is currently under investigation .

Chemical Intermediate

Synthesis Pathways

this compound serves as an important intermediate in synthesizing various organic compounds. Its role in multi-step synthesis pathways demonstrates its versatility in organic chemistry. For instance, it can be transformed into other carboxylic acids or derivatives through standard organic reactions such as esterification or amidation .

Extraction and Separation Processes

The compound has also been evaluated for its potential use as an extractant in metal ion separation processes. Its chemical properties allow it to selectively bind to specific metal ions (e.g., nickel and cobalt), making it useful in hydrometallurgy and recycling applications. This capability highlights its importance in both environmental chemistry and resource recovery efforts .

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three analogous compounds, focusing on structural features, physicochemical properties, and functional distinctions.

(1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.3 g/mol (CAS: 1616705-62-4) .

- Key Differences: Substituents: Contains a benzyloxy carbonyl group at the 3-position and two methyl groups at the 2-position, enhancing steric bulk compared to the simpler benzyl group in the target compound. Reactivity: The benzyloxy carbonyl group may increase electrophilicity, making it more reactive in esterification or amidation reactions.

- Purity : ≥95% (analytical grade), similar to standard lab reagents .

(1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid

- Molecular Formula : C₄H₅FO₂

- Molecular Weight : 104.08 g/mol (UN ID: UN1993) .

- Key Differences: Ring Size: Cyclopropane (3-membered ring) vs. Functional Group: A fluorine atom replaces the benzyl group, altering electronic properties (e.g., increased polarity) and bioavailability. Safety: Explicit warnings to avoid skin/eye contact (Hazard Statement 24/25) , unlike the less classified target compound.

Benzocyclobutyl-1-carboxylic Acid

- Structure : Bicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid (fused benzene and cyclobutane rings) .

- Synthesis: Referenced in older literature (e.g., J. Am. Chem. Soc., 1958), indicating established synthetic routes compared to the newer target compound .

Comparative Data Table

Research Implications and Gaps

- Stereochemical Effects : The (1R,2R) configuration of the target compound may influence chiral recognition in enzymatic systems or catalysis, though empirical data are lacking in the evidence .

- Data Limitations : Critical physicochemical parameters (e.g., melting point, solubility) are absent for all compounds, highlighting a need for further experimental characterization.

- Safety vs. Reactivity : The fluorinated cyclopropane derivative’s explicit hazards contrast with the benzylcyclobutane’s precautionary guidelines, suggesting divergent handling protocols.

Biological Activity

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. Its structure, featuring a cyclobutane ring and a carboxylic acid functional group, positions it as an interesting compound for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound possesses two chiral centers, leading to multiple stereoisomers. Its structural characteristics contribute to its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Ethylene Biosynthesis Inhibition :

- Research indicates that derivatives of cyclobutane carboxylic acids can inhibit ethylene biosynthesis in plants. A study demonstrated that this compound showed significant inhibition of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in Arabidopsis thaliana .

- Table 1 summarizes the binding affinities of various cyclobutane derivatives with ACO:

Compound ΔG (kcal/mol) Kb (M−1) This compound -6.5 5.9385×10^4 Methylcyclopropane -3.1 0.188×10^3 - Antifungal Activity :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.